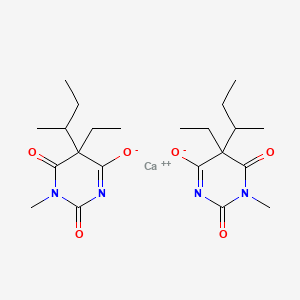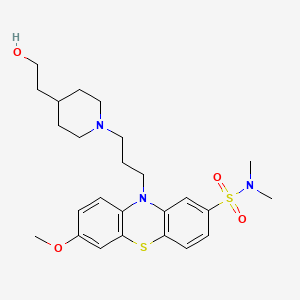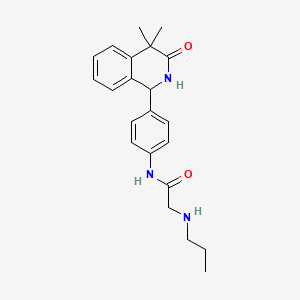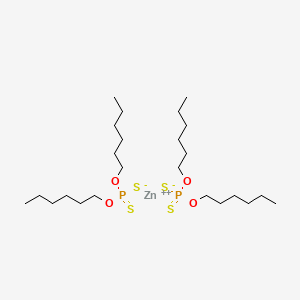
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various industrial applications, including as pesticides, pharmaceuticals, and in the production of polymers. This compound is characterized by the presence of an isocyanate group, which is highly reactive and can participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: May be studied for its biological activity and potential use in pharmaceuticals.
Industry: Used in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group can react with amines, alcohols, or other nucleophiles to form stable products. This reactivity is the basis for its use in various applications, including polymer production and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity.
Phenyl isocyanate: Another isocyanate compound with a phenyl group.
Carbaryl: A carbamate pesticide with different substituents but similar functional groups.
Uniqueness
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is unique due to its specific structure, which combines an isocyanate group with a methyl-substituted phenyl ring
Eigenschaften
CAS-Nummer |
68366-14-3 |
|---|---|
Molekularformel |
C22H22N4O6 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
3-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c1-16(32-22(30)26-20-7-3-5-18(11-20)13-24-15-28)8-9-31-21(29)25-19-6-2-4-17(10-19)12-23-14-27/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
MBABXWXSNOGEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride](/img/structure/B13762393.png)






![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)




